molecular formula C19H20BrFN2O B5213350 1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5213350
M. Wt: 391.3 g/mol
InChI Key: OJNIDFLTCLUVSD-UHFFFAOYSA-N
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Description

1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is an organic compound that features a piperazine ring substituted with a 3-bromo-4-fluorophenyl group and a phenyl ethanone group

Preparation Methods

The synthesis of 1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The bromine and fluorine substituents may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target receptors or enzymes .

Comparison with Similar Compounds

1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O/c1-14(24)16-3-5-17(6-4-16)23-10-8-22(9-11-23)13-15-2-7-19(21)18(20)12-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNIDFLTCLUVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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